5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride
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Overview
Description
5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminoethanol with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the amino or carboxylic acid groups.
Scientific Research Applications
5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethyl-1,2-oxazole-3-carboxylic acid
- 5-(2-aminoethyl)-1,3-oxazole-4-carboxylic acid
- 2-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
2703775-07-7 |
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Molecular Formula |
C6H9ClN2O3 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c7-2-1-4-3-5(6(9)10)8-11-4;/h3H,1-2,7H2,(H,9,10);1H |
InChI Key |
DMGUUDRYLDTOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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